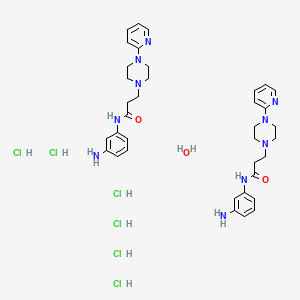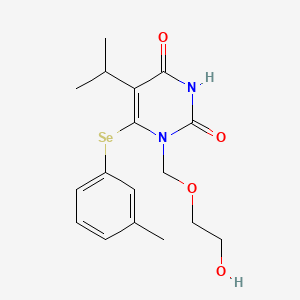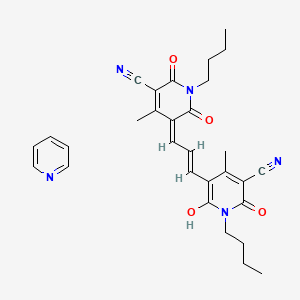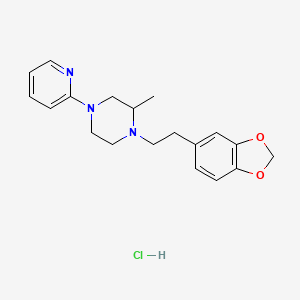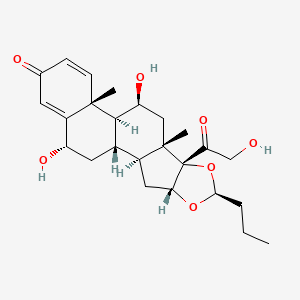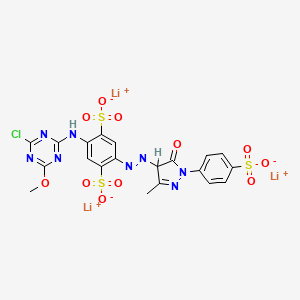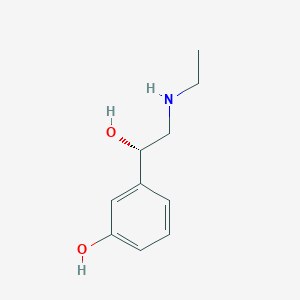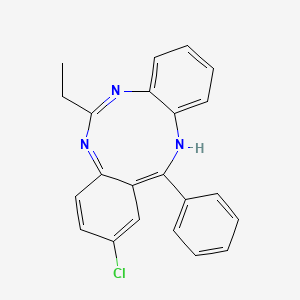
2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex heterocyclic compound characterized by its unique structure, which includes a triazonine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves the reaction of 5-chloro-2-aminobenzophenone with o-phenylenediamine in the presence of sodium acetate and acetic acid. This reaction yields 2-(acetyl)amino-5-chlorobenzophenone, which is then treated with chloroacetic acid and polyphosphoric acid to produce the desired triazonine compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Research into its biological activity includes potential antimicrobial and anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is explored for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, leading to the observed biological effects.
Comparison with Similar Compounds
- 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine
- 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-methanamine
Comparison: Compared to these similar compounds, 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to the presence of the ethyl group at the 6-position. This structural difference can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .
Properties
CAS No. |
103686-91-5 |
|---|---|
Molecular Formula |
C22H18ClN3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-chloro-6-ethyl-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C22H18ClN3/c1-2-21-24-18-13-12-16(23)14-17(18)22(15-8-4-3-5-9-15)26-20-11-7-6-10-19(20)25-21/h3-14,26H,2H2,1H3 |
InChI Key |
LEYXEZGSQBOWMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2NC(=C3C=C(C=CC3=N1)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


